molecular formula C18H20ClN3O4 B3742745 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol

4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol

Cat. No. B3742745
M. Wt: 377.8 g/mol
InChI Key: SXDYHESDXSCPTO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a nitro group, a methoxy group, and a phenyl ring. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The nitro group is a strong electron-withdrawing group, which could potentially make the compound reactive. The methoxy group is an electron-donating group, which could influence the compound’s reactivity and solubility .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The nitro group in the compound could potentially undergo reduction reactions to form amines. The compound could also undergo electrophilic aromatic substitution reactions due to the presence of the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the polar nitro and methoxy groups could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are found in a variety of drugs, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and uses. As a general rule, compounds containing nitro groups can be explosive and should be handled with care .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the presence of the piperazine ring, it could potentially have pharmaceutical applications .

properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-26-17-10-13(9-16(18(17)23)22(24)25)12-20-5-7-21(8-6-20)15-4-2-3-14(19)11-15/h2-4,9-11,23H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDYHESDXSCPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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